molecular formula C24H16N2O2 B2994603 (3Z)-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 329690-08-6

(3Z)-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2994603
CAS No.: 329690-08-6
M. Wt: 364.404
InChI Key: UUJISCCAAYTEAU-LCUIJRPUSA-N
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Description

(3Z)-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of benzochromenes This compound is characterized by its unique structure, which includes a naphthalene ring, an imino group, and a benzochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide typically involves a multi-step process. One common method includes the condensation of naphthalen-1-amine with 3H-benzo[f]chromene-2-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imines or amides.

Scientific Research Applications

(3Z)-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe in imaging applications.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (3Z)-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The pathways involved often include signal transduction cascades that regulate cellular processes such as apoptosis and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(phenyl)imino]-3H-benzo[f]chromene-2-carboxamide
  • (3Z)-3-[(pyridin-2-yl)imino]-3H-benzo[f]chromene-2-carboxamide
  • (3Z)-3-[(quinolin-2-yl)imino]-3H-benzo[f]chromene-2-carboxamide

Uniqueness

(3Z)-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide is unique due to its naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-naphthalen-1-yliminobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2/c25-23(27)20-14-19-17-9-3-1-7-16(17)12-13-22(19)28-24(20)26-21-11-5-8-15-6-2-4-10-18(15)21/h1-14H,(H2,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJISCCAAYTEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=C(O3)C=CC5=CC=CC=C54)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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